Tritricosanoin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritricosanoin can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of triglycerides containing tricosanoic acid. This process involves the use of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the triglycerides to this compound .
Chemical Reactions Analysis
Types of Reactions: Tritricosanoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce tricosanoic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and tricosanoic acid.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst such as sodium methoxide.
Major Products Formed:
Oxidation: Tricosanoic acid and other oxidation products.
Hydrolysis: Glycerol and tricosanoic acid.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Tritricosanoin has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of fatty acids in various samples.
Biology: Employed in the study of lipid metabolism and the role of triacylglycerols in biological systems.
Industry: Utilized in the manufacture of cosmetics and perfumes due to its emollient properties.
Mechanism of Action
The mechanism of action of tritricosanoin involves its hydrolysis to release tricosanoic acid and glycerol. Tricosanoic acid can then participate in various metabolic pathways, including beta-oxidation, to produce energy. The glycerol released can be utilized in gluconeogenesis to form glucose .
Comparison with Similar Compounds
Triheptanoin: A triacylglycerol containing heptanoic acid.
Tribehenin: A triacylglycerol containing behenic acid.
Tripalmitin: A triacylglycerol containing palmitic acid.
Comparison:
Triheptanoin: Unlike tritricosanoin, triheptanoin contains shorter fatty acid chains, making it more suitable for rapid energy production.
Tribehenin: Tribehenin has longer fatty acid chains compared to this compound, providing different emollient properties in cosmetic applications.
Tripalmitin: Tripalmitin has shorter fatty acid chains and is more commonly used in food and pharmaceutical industries.
This compound stands out due to its specific fatty acid composition, making it unique for certain analytical and industrial applications.
Properties
IUPAC Name |
2,3-di(tricosanoyloxy)propyl tricosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRVRMABYZMJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H140O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86850-72-8 |
Source
|
Record name | Tritricosanoin (C23:0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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